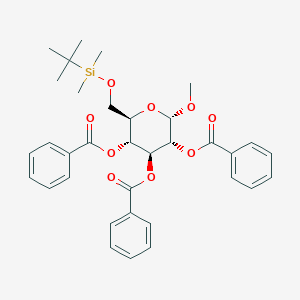

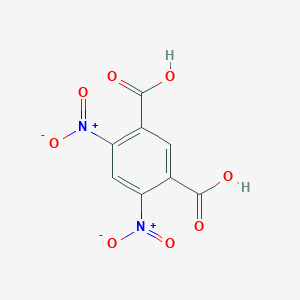

4,6-Dinitrobenzene-1,3-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

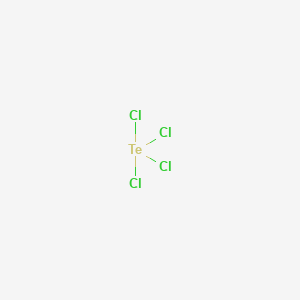

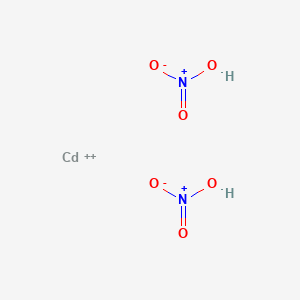

Benzenedicarboxylic acid is a group of chemical compounds which are dicarboxylic derivatives of benzene . Dinitrobenzenes are compounds containing a benzene ring with two nitro group (-NO2) substituents .

Synthesis Analysis

Aromatic diamine monomers with asymmetric large side groups can be synthesized by a two-step organic reaction . The monomer can then undergo a one-step high-temperature polycondensation reaction with commercial aromatic dianhydrides to obtain a series of polyimides .Chemical Reactions Analysis

Nitrobenzenes are known to undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides in the presence of oxygen .科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen and other persistent organic pollutants in water, generating various by-products. This research is significant for understanding how compounds like 4,6-dinitrobenzene-1,3-dicarboxylic acid could participate or be transformed in similar environmental remediation efforts. The study also highlights the importance of computational methods in understanding degradation pathways, which could be applicable to researching the environmental fate of 4,6-dinitrobenzene-1,3-dicarboxylic acid (Qutob et al., 2022).

Chemical Synthesis and Reaction Mechanisms

The nucleophilic aromatic substitution reactions involving nitro-aromatic compounds, including mechanisms of addition-elimination with rapid expulsion of nitro groups, have been thoroughly investigated. This area of research offers insight into the chemical behavior of nitro-aromatics, such as 4,6-dinitrobenzene-1,3-dicarboxylic acid, and their potential in synthetic chemistry applications (Pietra & Vitali, 1972).

Photosensitive Protecting Groups

Photosensitive protecting groups, including nitro-aromatic compounds, have shown promise in synthetic chemistry for their ability to undergo photochemical transformations. This research could suggest potential applications for 4,6-dinitrobenzene-1,3-dicarboxylic acid in the development of novel protecting groups for use in light-sensitive synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Luminescent Materials for Sensing Applications

The development of luminescent micelles for sensing applications, particularly for detecting nitroaromatic and nitramine explosives, showcases the importance of nitro-aromatic compounds in creating sensitive and selective sensors. This suggests potential research avenues for 4,6-dinitrobenzene-1,3-dicarboxylic acid in the formulation of advanced materials for environmental monitoring and safety (Paria et al., 2022).

Electrochemical Generation of Reactive Intermediates

Electrochemical methods have been explored for generating reactive intermediates, including carbenes and nitrenes, from nitro-aromatic compounds. This research highlights the potential utility of 4,6-dinitrobenzene-1,3-dicarboxylic acid in electrochemical synthesis, offering pathways for the generation of novel reactive species for use in synthetic chemistry (Petrosyan & Niyazymbetov, 1989).

Safety And Hazards

特性

IUPAC Name |

4,6-dinitrobenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQORATWWPXHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372747 |

Source

|

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dinitrobenzene-1,3-dicarboxylic acid | |

CAS RN |

1872-40-8 |

Source

|

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)

![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)